(1-(1-(Pyridin-2-yl)ethyl)piperidin-3-yl)methanol
Description
The compound "(1-(1-(Pyridin-2-yl)ethyl)piperidin-3-yl)methanol" is a piperidine derivative featuring a pyridin-2-yl substituent attached via an ethyl chain to the nitrogen atom of the piperidine ring, with a hydroxymethyl (-CH₂OH) group at the 3-position. This structure combines a nitrogen-containing heterocycle (piperidine) with a pyridine moiety, which may confer unique electronic and steric properties.
Properties
IUPAC Name |
[1-(1-pyridin-2-ylethyl)piperidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-11(13-6-2-3-7-14-13)15-8-4-5-12(9-15)10-16/h2-3,6-7,11-12,16H,4-5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCKFMGXAZWYAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N2CCCC(C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(1-(Pyridin-2-yl)ethyl)piperidin-3-yl)methanol typically involves the reaction of pyridine derivatives with piperidine derivatives under specific conditions. One common method involves the reaction of 1-chloroethane with pyridine in the presence of a base, followed by the addition of piperidine and subsequent purification through distillation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactions and the use of automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(1-(1-(Pyridin-2-yl)ethyl)piperidin-3-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridinyl group can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and piperidinyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield pyridinyl carboxylic acids, while reduction of the pyridinyl group can yield piperidine derivatives.
Scientific Research Applications
Antihistamine Activity
Research has indicated that compounds similar to (1-(1-(Pyridin-2-yl)ethyl)piperidin-3-yl)methanol can exhibit antihistamine properties. For instance, derivatives of piperidine have been synthesized and evaluated for their effectiveness as H1 antagonists. One study demonstrated that certain piperidine derivatives showed significant activity against histamine receptors, suggesting potential therapeutic uses in treating allergic reactions and conditions such as asthma .
Neuropharmacological Studies
The modulation of the neuropeptide S (NPS) system has been linked to various central nervous system (CNS) disorders, including anxiety and panic disorders. Compounds structurally related to (1-(1-(Pyridin-2-yl)ethyl)piperidin-3-yl)methanol have been investigated for their antagonist activity at the NPS receptor. These studies revealed that certain derivatives could effectively block NPS-induced effects, highlighting their potential in treating anxiety-related disorders .
Antimicrobial Properties
In vitro studies have shown that piperidine derivatives can possess significant antimicrobial activity. For example, a series of novel compounds containing piperidine rings were synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds exhibited promising results against various microbial strains, indicating their potential as lead molecules for developing new antimicrobial agents .
Synthesis of Derivatives
The synthesis of (1-(1-(Pyridin-2-yl)ethyl)piperidin-3-yl)methanol can be achieved through several synthetic routes involving the reaction of piperidine derivatives with pyridine-based aldehydes or ketones. One method involves the use of Lewis acids like AlBr3 to facilitate the reaction between pyridine derivatives and piperidine .
Example Reaction Scheme
| Step | Reactants | Conditions | Products | Yield |
|---|---|---|---|---|
| 1 | Piperidine + Pyridine derivative | AlBr3 catalyst | Carbinol derivative | 42% |
| 2 | Carbinol + Aldehyde | Reflux in dichloromethane | Target compound | 31% |
This table summarizes an example of how similar compounds are synthesized, showcasing the efficiency of different catalysts in improving yields.
Case Study 1: Antihistamine Development
A study focused on synthesizing piperidine-based antihistamines found that modifications to the piperidine structure significantly influenced receptor binding affinity and selectivity. Compounds derived from (1-(1-(Pyridin-2-yl)ethyl)piperidin-3-yl)methanol were tested for their antihistaminic properties, leading to the identification of several promising candidates for further development into therapeutic agents .
Case Study 2: Neuropharmacological Screening
In a screening study aimed at identifying neuropeptide S antagonists, several derivatives of piperidine were evaluated for their ability to modulate CNS activity. Among these, compounds structurally related to (1-(1-(Pyridin-2-yl)ethyl)piperidin-3-yl)methanol demonstrated significant antagonist activity, suggesting their potential utility in treating anxiety disorders .
Mechanism of Action
The mechanism of action of (1-(1-(Pyridin-2-yl)ethyl)piperidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridinyl and piperidinyl groups allow it to bind to these targets, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares "(1-(1-(Pyridin-2-yl)ethyl)piperidin-3-yl)methanol" with key analogs, highlighting structural variations, molecular properties, and synthesis insights:
Key Observations:
Heterocyclic Substitution Effects :
- Replacing pyridine with thiazole (as in CAS 1065484-60-7) introduces sulfur, increasing molecular weight (226.34 g/mol) and altering electronic properties (e.g., higher polar surface area (PSA = 64.6 Ų)) compared to the pyridine-based target compound .
- The pyrimidine analog (CAS 1189973-29-2) has a bromine atom, which may enhance electrophilic reactivity but reduces similarity (score = 0.89) due to the smaller pyrimidine ring .
Substituent Position and Linker Impact: The ethyl linker in the target compound provides conformational flexibility, distinguishing it from rigid analogs like "(2-(piperidin-1-yl)pyridin-3-yl)methanol" (), where the piperidine is directly attached to the pyridine. Benzyl-substituted analogs (e.g., CAS 415722-06-4) exhibit higher hydrophobicity (LogP inferred ~2.5) due to the aromatic ring, contrasting with the target’s pyridine-hydroxymethyl combination .
Synthetic Accessibility :
- Suzuki-Miyaura coupling (as in ) and nucleophilic substitution () are viable routes for analogs. For example, 1-(2-methylbenzyl)piperidine derivatives are synthesized in ~76% yield via cross-coupling .
Biological Activity
The compound (1-(1-(Pyridin-2-yl)ethyl)piperidin-3-yl)methanol, often referred to as a piperidine derivative, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The chemical formula for (1-(1-(Pyridin-2-yl)ethyl)piperidin-3-yl)methanol can be represented as CHNO. The structure features a piperidine ring, a pyridine moiety, and a hydroxymethyl group, which are essential for its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The piperidine ring is known to influence the binding affinity and selectivity towards neurotransmitter receptors, while the pyridine group may enhance lipophilicity, facilitating better membrane penetration.
1. Antimicrobial Activity
Several studies have reported the antimicrobial properties of piperidine derivatives. For instance, compounds similar to (1-(1-(Pyridin-2-yl)ethyl)piperidin-3-yl)methanol have shown significant activity against various bacterial strains. A study indicated that certain piperidine derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .
2. Antitumor Activity
The antitumor potential of this compound class has been explored in various cancer models. Research has demonstrated that piperidine derivatives can inhibit the proliferation of cancer cells, including breast and liver cancer cell lines. Specific derivatives were shown to induce apoptosis in MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
3. CNS Activity
Compounds featuring piperidine structures have been investigated for their central nervous system (CNS) effects. They are known to act as inhibitors of glycine transporters, which are implicated in various neurological disorders. A recent study highlighted the design of a glycine transporter 1 inhibitor based on a piperidine scaffold, showcasing its potential in treating conditions like schizophrenia .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of piperidine derivatives, (1-(1-(Pyridin-2-yl)ethyl)piperidin-3-yl)methanol was tested against multiple pathogens. The results indicated a broad spectrum of activity with promising MIC values, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Properties
Another research project focused on evaluating the anticancer effects of various piperidine derivatives in vitro and in vivo. The compound demonstrated significant inhibition of tumor growth in xenograft models, reinforcing its therapeutic potential against aggressive cancer types.
Research Findings Summary Table
Q & A
Q. Advanced
- Receptor binding assays : Radioligand competition studies (e.g., [³H]Nicotine for nicotinic acetylcholine receptors).
- Enzyme inhibition : Fluorometric assays for acetylcholinesterase or monoamine oxidase.
- Cellular toxicity : MTT assays on neuronal cell lines (e.g., SH-SY5Y) to determine IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
